molecular formula C13H7F3N2 B1650231 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile CAS No. 1156520-24-9

3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile

Cat. No. B1650231
CAS RN: 1156520-24-9
M. Wt: 248.20
InChI Key: ZQAKPDCLWPRYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile” is a compound that contains a trifluoromethyl group. Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They are often used in the synthesis of various drugs .


Synthesis Analysis

The synthesis of such compounds often involves the use of organo-fluorine chemistry . For instance, the synthesis of a related compound, Elexacaftor, begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide . Another study reported the synthesis of a series of pyrimidinamine derivatives, where the optimal structure of the pyridine group was 5-CF3 .

properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)11-4-5-12(18-8-11)10-3-1-2-9(6-10)7-17/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAKPDCLWPRYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656461
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile

CAS RN

1156520-24-9
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Reactant of Route 3
Reactant of Route 3
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Reactant of Route 5
Reactant of Route 5
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Reactant of Route 6
Reactant of Route 6
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.